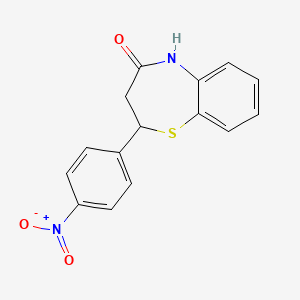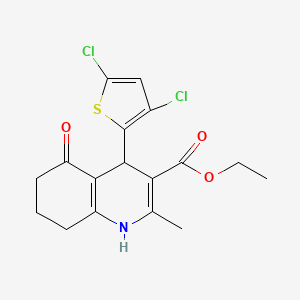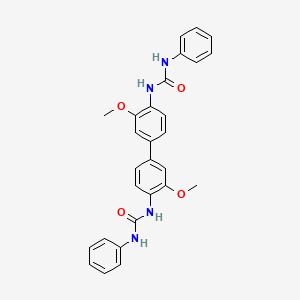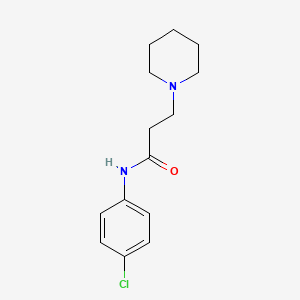![molecular formula C25H16N6O4 B11099861 2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11099861.png)
2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure incorporating multiple oxadiazole rings Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole rings. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of high-energy materials and advanced polymers.
Mechanism of Action
The mechanism of action of 2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness
2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione is unique due to its dual oxadiazole rings and indene core structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C25H16N6O4 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]indene-1,3-dione |
InChI |
InChI=1S/C25H16N6O4/c32-21-17-13-7-8-14-18(17)22(33)25(21,26-23-19(28-34-30-23)15-9-3-1-4-10-15)27-24-20(29-35-31-24)16-11-5-2-6-12-16/h1-14H,(H,26,30)(H,27,31) |
InChI Key |
BHRVWQRMGFHSOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC3(C(=O)C4=CC=CC=C4C3=O)NC5=NON=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Ethoxy-4-[(4-morpholin-4-ylphenyl)iminomethyl]phenyl] benzoate](/img/structure/B11099786.png)

![N-[2-(Hydrazinecarbonyl)ethyl]-2-(2-methylpropoxy)benzamide](/img/structure/B11099788.png)
![(2E)-N'-nitro-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboximidamide](/img/structure/B11099794.png)
![4,6-di(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11099798.png)
![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11099802.png)
![4-Tert-butylcyclohexyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B11099806.png)

![Ethyl 4-[({[6-({[4-(ethoxycarbonyl)anilino]carbonyl}amino)hexyl]amino}carbonyl)amino]benzoate](/img/structure/B11099814.png)

![2'-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B11099821.png)
![5-{[2-(3,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11099833.png)
![Benzimidazole, 2-[1-(4-isopropylbenzyl)ethyl]-](/img/structure/B11099840.png)

